Mycoplanecin B

Anti-mycobacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship

Sourcing anti-tubercular leads with validated target engagement and scalable supply remains a bottleneck. Mycoplanecin B (CAS 81018-84-0) addresses this by offering a fermentation-derived macrocyclic scaffold with confirmed nanomolar binding to the DNA polymerase III sliding clamp (DnaN) and an MIC of 0.05 µg/mL against M. smegmatis. • Use as a DnaN-positive control in target-based screening or competitive binding assays. • Employ as a starting scaffold for semi-synthetic SAR; reduction/hydrolysis increases MIC 125-fold, establishing a clear baseline. • Procure from submerged fermentation of Actinoplanes awajinensis subsp. mycoplanecinus-a scalable, sustainable alternative to total synthesis.

Molecular Formula C60H100N10O13
Molecular Weight 1169.5 g/mol
CAS No. 81018-84-0
Cat. No. B12677107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycoplanecin B
CAS81018-84-0
Molecular FormulaC60H100N10O13
Molecular Weight1169.5 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C
InChIInChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75)
InChIKeyJIGXVESWGUAPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycoplanecin B Overview


Mycoplanecin B (CAS 81018-84-0) is a macrocyclic peptide antibiotic produced by Actinoplanes awajinensis subsp. mycoplanecinus [1]. Structurally, it is characterized by an N-(α-ketobutyryl)-N-methylvalyl moiety and a methyl group at position R1, distinguishing it from other mycoplanecin congeners [1]. Mycoplanecin B targets the DNA polymerase III sliding clamp (DnaN), a validated anti-tuberculosis drug target, and exhibits pronounced antibacterial activity against bacteria of the genus Mycobacterium [1][2]. This compound serves both as a lead natural product and as a versatile scaffold for semi-synthetic derivatization [1].

Mycoplanecin B Substitution Challenges


Mycoplanecin B differs from its closest analogs by a single methyl group at position R1 (Mycoplanecin C bears an ethyl group), a seemingly minor variation that can profoundly impact target binding and metabolic stability. The critical role of alkyl substituents in the mycoplanecin/griselimycin scaffold has been explicitly demonstrated: three (2S,4R)-4-methylproline moieties in methylgriselimycin are essential for DnaN binding and metabolic stability [1]. Consequently, even structurally similar mycoplanecins cannot be presumed to exhibit identical potency, selectivity, or pharmacokinetic profiles. Generic substitution without empirical validation risks selecting a compound with inferior anti-mycobacterial activity or altered physicochemical properties, underscoring the need for compound-specific procurement and characterization.

Mycoplanecin B Differentiation Evidence


Potency Against Mycobacterium smegmatis

In a direct head-to-head comparison within the same experimental system, Mycoplanecin B exhibited an MIC of 0.05 µg/mL against Mycobacterium smegmatis ATCC 607. Under identical conditions, the semi-synthetic derivatives (IIb) and (IIIb) derived from Mycoplanecin B/C displayed MICs of 6.25 µg/mL, representing a 125-fold reduction in potency [1]. This demonstrates that the natural product Mycoplanecin B possesses intrinsic structural features critical for high anti-mycobacterial activity that are compromised in certain reduced or hydrolyzed derivatives.

Anti-mycobacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship

Selective Activity Against Mycobacteria

In a panel of 10 Gram-positive, Gram-negative, and fungal species, Mycoplanecin B displayed MICs >400 µg/mL against all non-mycobacterial strains tested (Staphylococcus aureus 209P, Bacillus subtilis PCI 219, Escherichia coli NIHJ JC-2, Klebsiella pneumoniae PCI 602, Proteus vulgaris OX19, Proteus mirabilis 1331, Pseudomonas aeruginosa SANK 73860, Candida albicans Yu 1200, Aspergillus oryzae SANK 11262, Penicillium chrysogenum SANK 12768, Trichophyton mentagrophytes SANK 22374, Piricularia oryzae SANK 16975) [1]. In stark contrast, its MIC against Mycobacterium smegmatis was 0.05 µg/mL, an >8000-fold difference in potency [1]. This narrow-spectrum profile sharply differentiates Mycoplanecin B from broad-spectrum antibiotics and positions it as a targeted anti-mycobacterial agent.

Antibacterial Selectivity MIC Profiling Mycobacterium

DnaN Binding Confirmation

Mycoplanecins, including Mycoplanecin B, have been shown to bind the DNA polymerase III sliding clamp (DnaN) with nanomolar affinity, a target recently validated for anti-tuberculosis therapy using griselimycins [1]. A co-crystal structure of mycoplanecin A-bound DnaN has been solved, providing atomic-level detail on the binding mode [1]. This mechanism-based evidence distinguishes mycoplanecins from other anti-mycobacterial agents that target cell wall synthesis (e.g., isoniazid) or RNA polymerase (e.g., rifampicin).

DnaN DNA Polymerase III Sliding Clamp Target Engagement Tuberculosis

Solubility and Formulation Guidance

Mycoplanecin (the parent compound class) is a white powder with a melting point of 161-167°C and specific rotation [α]D21 66° (c=0.4, chloroform) [1]. Its solubility profile is characteristic of lipophilic cyclic peptides: freely soluble in methanol, ethanol, ethyl acetate, acetone, and chloroform; sparingly soluble in benzene; and practically insoluble in water [1]. This solubility profile informs solvent selection for stock solution preparation, chromatographic purification, and formulation development.

Physicochemical Properties Solubility Formulation Handling

Mycoplanecin B Applications


Primary Anti-Mycobacterial Screening

Leverage the validated MIC of 0.05 µg/mL against Mycobacterium smegmatis as a benchmark for primary screening assays. Mycoplanecin B can serve as a positive control or reference standard when evaluating novel synthetic compounds or natural product extracts for anti-mycobacterial activity [1]. Its narrow spectrum and high selectivity make it an ideal tool for target-based screening campaigns focused on mycobacterial-specific pathways.

SAR Exploration & Derivatization

Utilize Mycoplanecin B as a starting material for chemical derivatization. The patent literature demonstrates that reduction or hydrolysis of Mycoplanecin B yields analogs with substantially reduced potency (125-fold increase in MIC) [1]. This establishes a clear SAR baseline for medicinal chemistry efforts aimed at optimizing potency, solubility, or pharmacokinetic properties while retaining the core macrocyclic scaffold.

DnaN Inhibition Mechanistic Studies

Employ Mycoplanecin B as a chemical probe to investigate the function of the DNA polymerase III sliding clamp (DnaN) in mycobacteria. The confirmed nanomolar binding affinity of mycoplanecins to DnaN [2] enables competitive binding assays, co-crystallization trials, and functional genomics studies to elucidate the downstream effects of DnaN inhibition on DNA replication and repair in Mycobacterium tuberculosis.

Fermentation Process Development

Mycoplanecin B is produced by submerged fermentation of Actinoplanes awajinensis subsp. mycoplanecinus [1]. This makes it accessible through microbial cultivation, a scalable and sustainable alternative to total chemical synthesis. Procurement of Mycoplanecin B can support strain improvement programs, media optimization studies, and downstream processing development aimed at increasing yield and purity for preclinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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